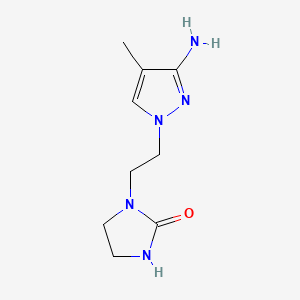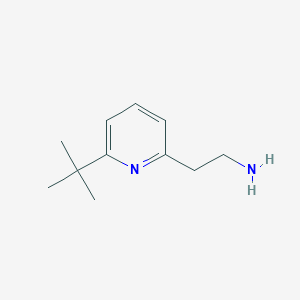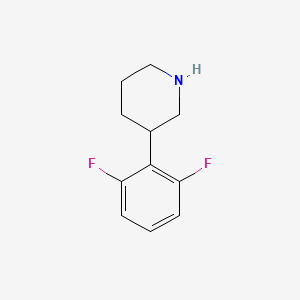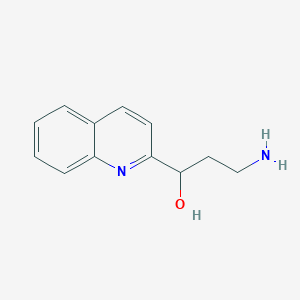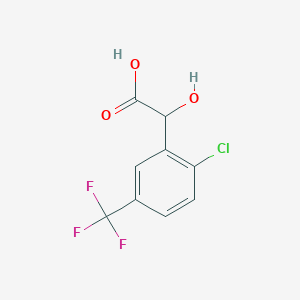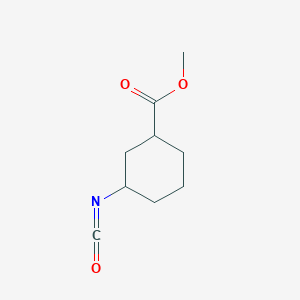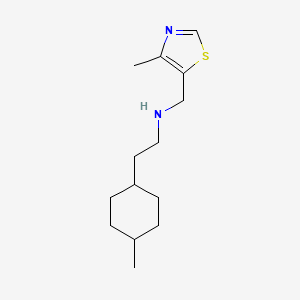
1-(4-Ethylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of prop-2-en-1-ol, featuring an ethyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the hydrolysis of allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ] Another method involves the rearrangement of propylene oxide, catalyzed by potassium alum at high temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of allyl chloride or the rearrangement of propylene oxide. These methods are preferred due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Allyl Alcohol (Prop-2-en-1-ol): A simpler analog with similar reactivity but lacking the ethylphenyl group.
1-(4-Chloro-3-ethylphenyl)prop-2-en-1-ol: A chlorinated analog with different chemical properties and reactivity.
1,1-Bis(4-fluorophenyl)prop-2-en-1-ol: A fluorinated analog with distinct physical and chemical characteristics .
Uniqueness: 1-(4-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which imparts specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11-12H,2-3H2,1H3 |
Clave InChI |
DAVBSTSSZSJOIU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


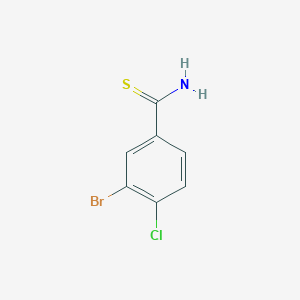



![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
